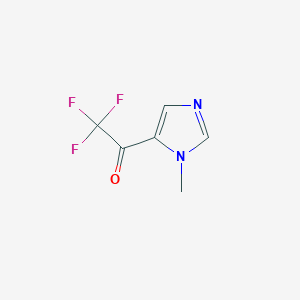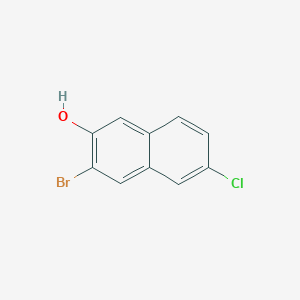
3-Bromo-6-chloro-2-Naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-2-Naphthalenol: is an organic compound with the molecular formula C₁₀H₆BrClO. It is a derivative of naphthalenol, characterized by the presence of bromine and chlorine atoms at the 3rd and 6th positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-Naphthalenol typically involves the bromination and chlorination of 2-naphthalenol. The process can be carried out in a stepwise manner:
Bromination: 2-Naphthalenol is first brominated using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-2-Naphthalenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-hydroxy-6-chloro-2-naphthalenol when bromine is substituted by a hydroxyl group.
Oxidation: 3-Bromo-6-chloro-2-naphthaldehyde or 3-Bromo-6-chloro-2-naphthoic acid.
Reduction: this compound can be reduced to 3-Bromo-6-chloronaphthalene.
Scientific Research Applications
Chemistry: 3-Bromo-6-chloro-2-Naphthalenol is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-Naphthalenol depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which make the hydroxyl group more reactive towards nucleophiles and electrophiles. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, though detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
2-Naphthalenol: Lacks the bromine and chlorine substituents, making it less reactive in certain substitution reactions.
6-Bromo-2-naphthol: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness: 3-Bromo-6-chloro-2-Naphthalenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C10H6BrClO |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
3-bromo-6-chloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6BrClO/c11-9-4-7-3-8(12)2-1-6(7)5-10(9)13/h1-5,13H |
InChI Key |
OTFOFLUFLHYNQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)
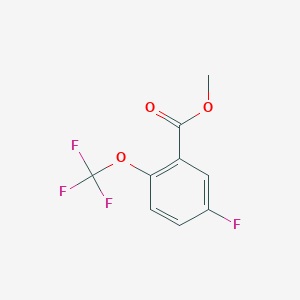

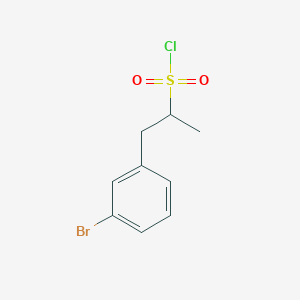
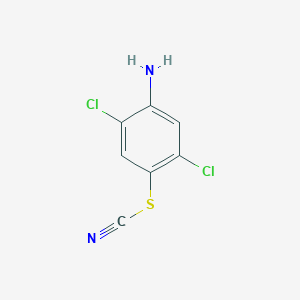
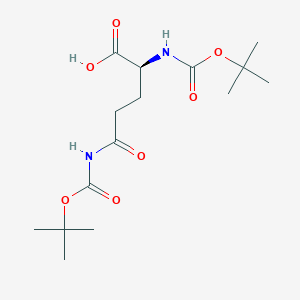
![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
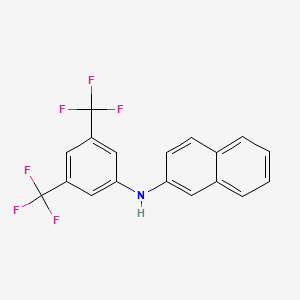
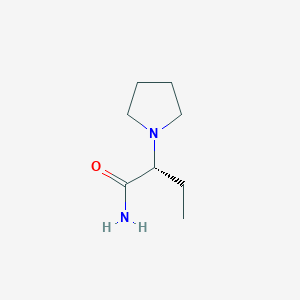
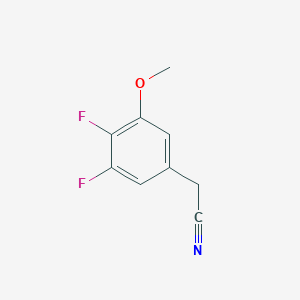
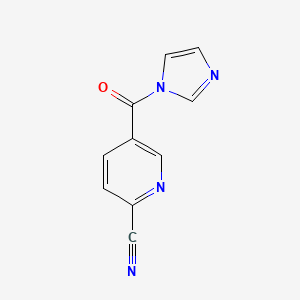
![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
